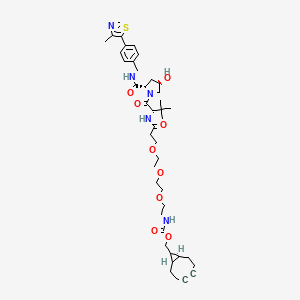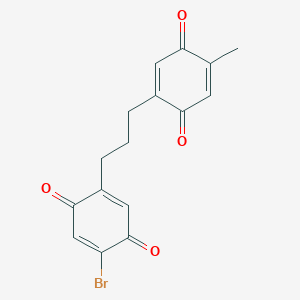
Enmetazobactam hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enmetazobactam hydriodide is a penicillanic acid sulfone extended-spectrum beta-lactamase inhibitor. It is primarily used in combination with cefepime to treat complicated urinary tract infections caused by designated susceptible microorganisms . This compound plays a crucial role in combating antibiotic resistance by inhibiting the action of beta-lactamase enzymes, which can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enmetazobactam hydriodide is synthesized through a series of chemical reactions involving penicillanic acid derivatives. The synthesis typically involves the following steps:
Formation of Penicillanic Acid Derivative: The starting material, penicillanic acid, undergoes a series of chemical modifications to introduce the sulfone group.
Introduction of Triazolium Group: A triazolium group is introduced to enhance the compound’s stability and efficacy.
Final Assembly: The final product, this compound, is obtained through purification and crystallization processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Chemical reactions are carried out in batch reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Enmetazobactam hydriodide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo oxidation reactions under specific conditions.
Substitution: The triazolium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Nucleophiles: Amines and thiols are typical nucleophiles used in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives and substituted triazolium compounds .
Scientific Research Applications
Enmetazobactam hydriodide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors.
Biology: this compound is used in microbiological studies to understand the resistance mechanisms of bacteria.
Medicine: It is a crucial component in the development of combination therapies for treating antibiotic-resistant infections.
Mechanism of Action
Enmetazobactam hydriodide exerts its effects by inhibiting the action of extended-spectrum beta-lactamases. These enzymes hydrolyze third-generation cephalosporins, leading to antibiotic resistance. This compound forms a stable acyl-enzyme complex with the beta-lactamase, preventing the hydrolysis of the antibiotic and thereby restoring its efficacy . The molecular targets include serine residues in the active site of the beta-lactamase enzyme .
Comparison with Similar Compounds
Tazobactam: Another penicillanic acid sulfone beta-lactamase inhibitor with a similar mechanism of action.
Sulbactam: A beta-lactamase inhibitor that also forms a stable acyl-enzyme complex with beta-lactamases.
Clavulanic Acid: A beta-lactamase inhibitor that is often used in combination with amoxicillin.
Uniqueness of Enmetazobactam Hydriodide: this compound is unique due to its enhanced stability and efficacy compared to other beta-lactamase inhibitors. It has a broader spectrum of activity and can inhibit a wider range of beta-lactamases, including those that are resistant to other inhibitors .
Properties
CAS No. |
1379594-98-5 |
|---|---|
Molecular Formula |
C11H15IN4O5S |
Molecular Weight |
442.23 g/mol |
IUPAC Name |
(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;iodide |
InChI |
InChI=1S/C11H14N4O5S.HI/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20;/h3-4,8-9H,5-6H2,1-2H3;1H/t8-,9+,11+;/m1./s1 |
InChI Key |
GSBNEXCMKCGSGW-GNPQZNTHSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



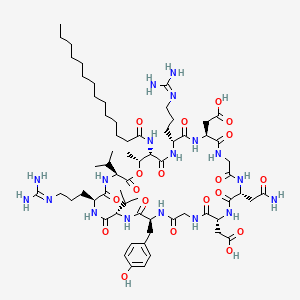
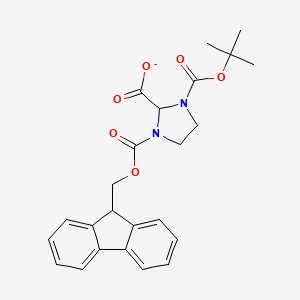
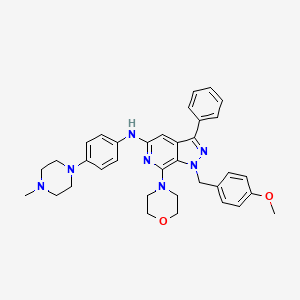
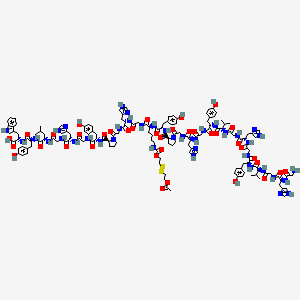
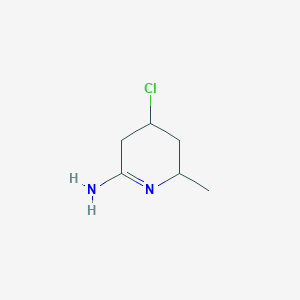
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
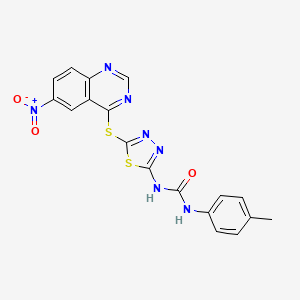

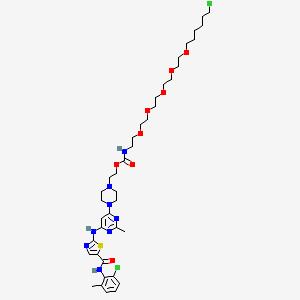
![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
